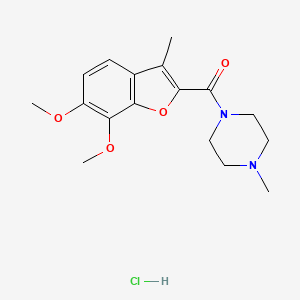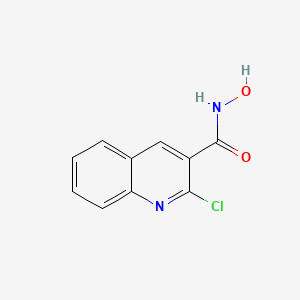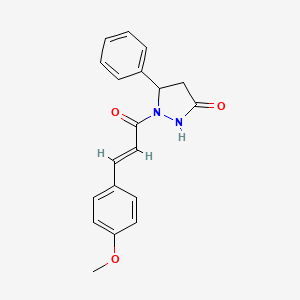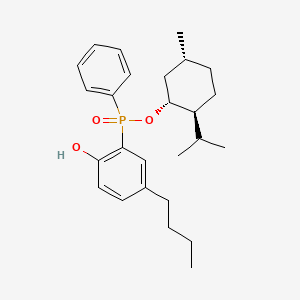
Piperazine, 1-((6,7-dimethoxy-3-methyl-2-benzofuranyl)carbonyl)-4-methyl-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-((6,7-dimethoxy-3-methyl-2-benzofuranyl)carbonyl)-4-methyl-, monohydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound’s unique molecular structure allows it to interact with different biological targets, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Piperazine, 1-((6,7-dimethoxy-3-methyl-2-benzofuranyl)carbonyl)-4-methyl-, monohydrochloride involves several steps. The starting materials typically include piperazine and 6,7-dimethoxy-3-methyl-2-benzofuran. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies and equipment ensures that the compound is produced efficiently and meets the required quality standards.
Analyse Des Réactions Chimiques
Types of Reactions: Piperazine, 1-((6,7-dimethoxy-3-methyl-2-benzofuranyl)carbonyl)-4-methyl-, monohydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the reaction’s outcome.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
Piperazine, 1-((6,7-dimethoxy-3-methyl-2-benzofuranyl)carbonyl)-4-methyl-, monohydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a tool for studying various biological processes and interactions. In medicine, the compound is investigated for its potential therapeutic effects, including its role in treating certain diseases. In industry, it is utilized in the production of various products, such as pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Piperazine, 1-((6,7-dimethoxy-3-methyl-2-benzofuranyl)carbonyl)-4-methyl-, monohydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Piperazine, 1-((6,7-dimethoxy-3-methyl-2-benzofuranyl)carbonyl)-4-methyl-, monohydrochloride include other piperazine derivatives and benzofuran compounds. These compounds share structural similarities but may differ in their specific functional groups and properties.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and molecular structure. This uniqueness allows it to interact with different biological targets and exhibit distinct properties compared to other similar compounds.
Propriétés
Numéro CAS |
40713-19-7 |
|---|---|
Formule moléculaire |
C17H23ClN2O4 |
Poids moléculaire |
354.8 g/mol |
Nom IUPAC |
(6,7-dimethoxy-3-methyl-1-benzofuran-2-yl)-(4-methylpiperazin-1-yl)methanone;hydrochloride |
InChI |
InChI=1S/C17H22N2O4.ClH/c1-11-12-5-6-13(21-3)16(22-4)15(12)23-14(11)17(20)19-9-7-18(2)8-10-19;/h5-6H,7-10H2,1-4H3;1H |
Clé InChI |
WWQBMXJCRSTRDV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC2=C1C=CC(=C2OC)OC)C(=O)N3CCN(CC3)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-Aminopyrimidin-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12908067.png)





![1-{[(4-Chlorophenyl)methoxy]methyl}-5-iodopyrimidin-2(1H)-one](/img/structure/B12908104.png)

![3-[(2-Methylfuran-3-yl)disulfanyl]-L-alanine](/img/structure/B12908110.png)
![Furan, 2,5-dihydro-2,5-bis(1-methylethyl)-3-[(phenylmethoxy)methyl]-](/img/structure/B12908116.png)


![Isoxazolo[5,4-b]pyridine, 6-(4-methylphenyl)-3-phenyl-](/img/structure/B12908130.png)

